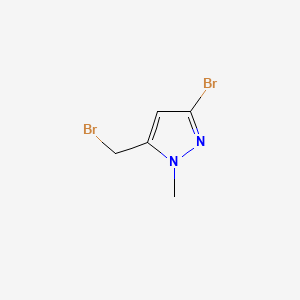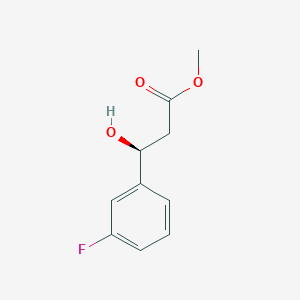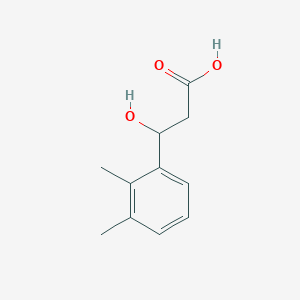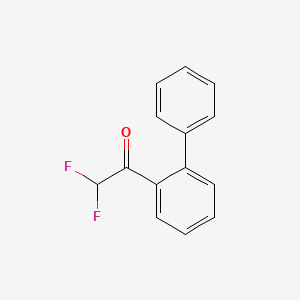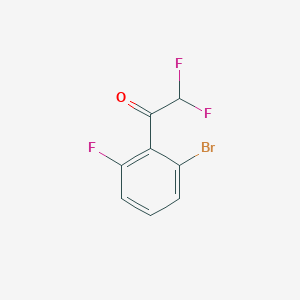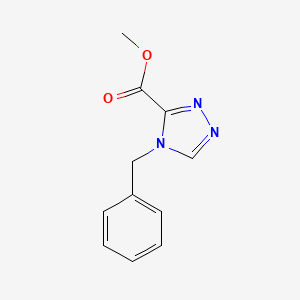![molecular formula C9H15NO2 B13610364 Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of organic bases to mediate the reaction under mild conditions, resulting in high yields and enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high purity and yield. These methods may include the use of metal-free conditions and operationally simple procedures to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism by which rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Comparison: rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-5-4-7(9)3-2-6-10-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1 |
InChI Key |
CHXXHXOYFUVPOG-APPZFPTMSA-N |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1CCCN2 |
Canonical SMILES |
COC(=O)C12CCC1CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


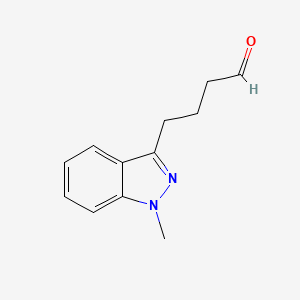
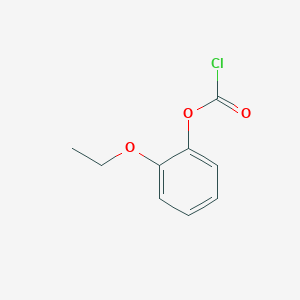

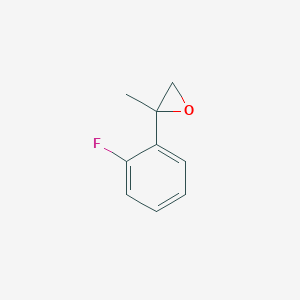
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
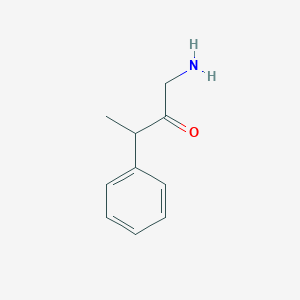
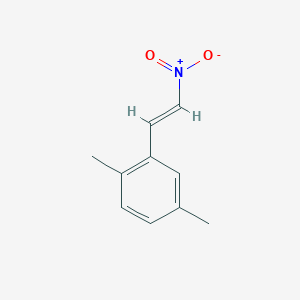
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
